![molecular formula C18H22N2O5 B2492462 3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034610-17-6](/img/structure/B2492462.png)
3-((1-(3-(2-Ethoxyphenyl)propanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of oxazolidine derivatives involves multiple steps, including the reaction of cyanohydrins or alpha-hydroxyesters with carbonyldiimidazole and hydrazines, followed by acidic hydrolysis. Techniques such as conventional and microwave-assisted syntheses have been employed to create substituted oxazolidine derivatives, demonstrating the versatility of these compounds' synthesis processes (Kurz & Widyan, 2005).
Molecular Structure Analysis
Molecular structure analysis of oxazolidine derivatives reveals that these compounds can exhibit various conformations depending on their substitution patterns. For example, in certain derivatives, the pyrrolidine ring adopts an envelope conformation, and the oxazolidine ring can assume a twist conformation. This variability in molecular conformation underlines the structural flexibility and complexity of oxazolidine derivatives (Kamala et al., 2008).
Chemical Reactions and Properties
Oxazolidine derivatives participate in a wide range of chemical reactions, demonstrating a variety of chemical properties. For instance, they have been used in the synthesis of alpha-hydroxyhydroxamic acids through decarbonylation reactions, showcasing their reactivity and potential for producing biologically relevant molecules (Kurz & Widyan, 2004).
Mechanism of Action
Target of Action
Similar compounds have been shown to target tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for maintaining the structure of the cell and for cell division .
Mode of Action
The compound interacts with its target by binding to the colchicine-binding site on tubulin . This binding inhibits the polymerization of tubulin, leading to the destabilization of microtubules . The disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound affects the microtubule dynamics pathway. By binding to tubulin, it prevents the polymerization of tubulin into microtubules . This disrupts the normal function of microtubules, which play a crucial role in cell division, intracellular transport, and maintaining cell shape .
Result of Action
The compound has demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells . It has also shown potency in the triple-negative breast cancer (TBNC) cell line MDA-MB-231 . The compound’s interaction with tubulin leads to cell cycle arrest in the G2/M phase and results in cellular apoptosis .
properties
IUPAC Name |
3-[[1-[3-(2-ethoxyphenyl)propanoyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-2-24-15-6-4-3-5-14(15)7-8-16(21)19-9-13(10-19)11-20-17(22)12-25-18(20)23/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCKKXHXNNHMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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